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Compound of Interest

Compound Name: 2-Phenoxybenzoic acid

Cat. No.: B7763904

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Phenoxybenzoic acid (CAS No. 2243-42-7), a key intermediate in the synthesis of
pharmaceuticals, agrochemicals, and dyes.[1] This document is intended for researchers,
scientists, and professionals in drug development, offering a detailed analysis of its Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Chemical Structure and Properties

2-Phenoxybenzoic acid is a white crystalline solid with the chemical formula C13H100s and a
molecular weight of 214.22 g/mol .[2] It is characterized by a phenoxy group positioned ortho to
the carboxylic acid function on a benzoic acid scaffold.

Spectroscopic Data

The following sections present the key spectroscopic data for 2-Phenoxybenzoic acid in a
structured format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of
organic compounds.
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The *H NMR spectrum of 2-Phenoxybenzoic acid was acquired in deuterated chloroform
(CDCI3) on a 400 MHz instrument. The chemical shifts () are reported in parts per million
(ppm) relative to tetramethylsilane (TMS).

Assignment Chemical Shift (ppm)  Multiplicity Integration
Carboxylic Acid

Proton ~11.0 Singlet 1H
Aromatic Protons 8.13 Multiplet 1H
Aromatic Protons 7.47 Multiplet 2H
Aromatic Protons 7.38 Multiplet 2H
Aromatic Protons 7.19 Multiplet 2H
Aromatic Protons 7.06 Multiplet 1H
Aromatic Protons 6.89 Multiplet 1H

Table 1: *H NMR Spectroscopic Data for 2-Phenoxybenzoic acid.

The 13C NMR spectrum provides information about the carbon framework of the molecule.

Assignment Chemical Shift (ppm)
Carbonyl Carbon 160-170
Aromatic Carbons 115-160

Table 2: 13C NMR Spectroscopic Data for 2-Phenoxybenzoic acid. (Note: Specific peak
assignments require further detailed analysis and comparison with predicted spectra).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum
of solid 2-Phenoxybenzoic acid was obtained using a KBr wafer.

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://www.benchchem.com/product/b7763904?utm_src=pdf-body
https://www.benchchem.com/product/b7763904?utm_src=pdf-body
https://www.benchchem.com/product/b7763904?utm_src=pdf-body
https://www.benchchem.com/product/b7763904?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7763904?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Wavenumber (cm~?) Assignment Intensity
3300-2500 O-H stretch (Carboxylic Acid) Broad
3100-3000 C-H stretch (Aromatic) Medium
1700-1680 C=0 stretch (Carboxylic Acid) Strong
1600-1450 C=C stretch (Aromatic) Medium-Strong
1320-1210 C-O stretch (Carboxylic Acid & Strong

Ether)
960-900 O-H bend (Carboxylic Acid) Medium

Table 3: IR Spectroscopic Data for 2-Phenoxybenzoic acid.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound. The data presented was obtained via electron ionization (El).

m/z Relative Intensity (%) Assignment

214 48.6 [M]* (Molecular lon)
197 5.7 [M - OHJ*

121 100.0 [C7H502]*

93 6.7 [CeHsO]*

77 6.1 [CeHs]*

Table 4: Mass Spectrometry Data for 2-Phenoxybenzoic acid.[3]

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of 2-Phenoxybenzoic

acid.
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NMR Spectroscopy

Sample Preparation: Approximately 10-20 mg of 2-Phenoxybenzoic acid was dissolved in 0.5-
0.7 mL of deuterated chloroform (CDCIs) containing tetramethylsilane (TMS) as an internal
standard. The solution was transferred to a 5 mm NMR tube.

Instrumentation: *H and 3C NMR spectra were recorded on a 400 MHz NMR spectrometer.

Data Acquisition: For tH NMR, a standard pulse sequence was used with a sufficient number of
scans to obtain a good signal-to-noise ratio. For 13C NMR, a proton-decoupled pulse sequence
was employed to simplify the spectrum and enhance the signal of carbon atoms.

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of finely ground 2-Phenoxybenzoic acid (1-2 mg) was
intimately mixed with approximately 100-200 mg of dry potassium bromide (KBr) powder in an
agate mortar. The mixture was then pressed into a thin, transparent pellet using a hydraulic
press.

Instrumentation: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR)
spectrometer.

Data Acquisition: A background spectrum of a blank KBr pellet was first recorded. The sample
pellet was then placed in the sample holder, and the spectrum was acquired over the range of
4000-400 cm~1.

Mass Spectrometry (MS)

Sample Introduction: A small amount of 2-Phenoxybenzoic acid was introduced into the mass
spectrometer via a direct insertion probe or by gas chromatography if derivatized.

Instrumentation: An electron ionization (El) mass spectrometer was used.

Data Acquisition: The sample was ionized using a standard electron energy of 70 eV. The
resulting ions were separated based on their mass-to-charge ratio (m/z) by a quadrupole mass
analyzer and detected. The mass spectrum was recorded over a suitable m/z range.

© 2025 BenchChem. All rights reserved. 417 Tech Support


https://www.benchchem.com/product/b7763904?utm_src=pdf-body
https://www.benchchem.com/product/b7763904?utm_src=pdf-body
https://www.benchchem.com/product/b7763904?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7763904?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic

analysis of a chemical compound such as 2-Phenoxybenzoic acid.

Logical Workflow for Spectroscopic Analysis of 2-Phenoxybenzoic Acid
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Workflow of Spectroscopic Analysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
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